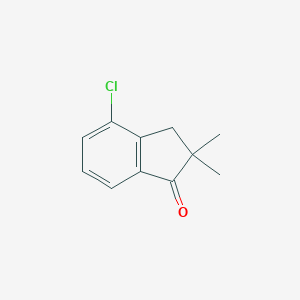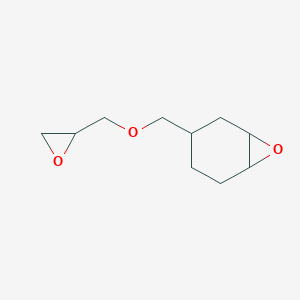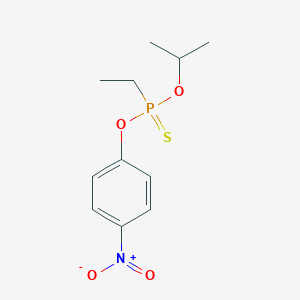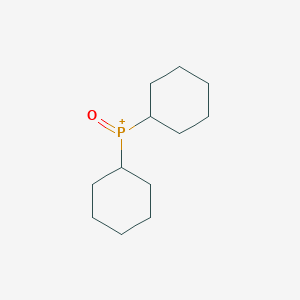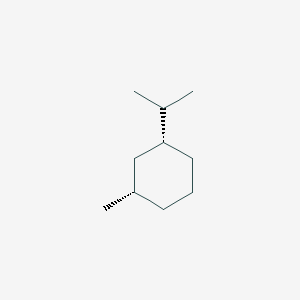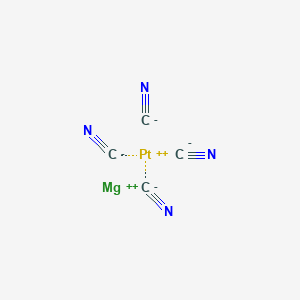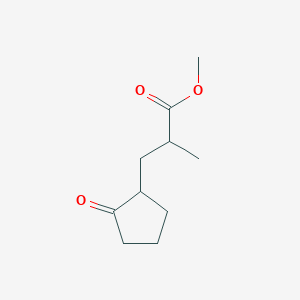
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate is a chemical compound that belongs to the family of cyclopentanone derivatives. It is widely used in scientific research as a chemical intermediate in the synthesis of various organic compounds. Its unique chemical structure makes it an important compound in the field of medicinal chemistry, as it exhibits several interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate is not fully understood. However, it is believed to act as a substrate for various enzymes in the body, leading to the formation of biologically active metabolites. It is also believed to interact with various receptors in the body, leading to the modulation of various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate exhibits several interesting biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to exhibit antitumor activity in vitro. In addition, it has been shown to modulate the activity of various enzymes and receptors in the body, leading to the modulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is relatively stable under a variety of conditions. It is also relatively inexpensive compared to other chemical intermediates. However, it has several limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively toxic, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate. One direction is to further investigate its mechanism of action and its interactions with various enzymes and receptors in the body. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, further research is needed to optimize its synthesis and purification methods, as well as to develop new synthetic routes for related compounds.
Métodos De Síntesis
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate can be synthesized using a variety of methods. One of the most common methods is the condensation reaction between cyclopentanone and ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the bromine atom by the enolate ion of cyclopentanone, followed by esterification of the resulting carboxylic acid with ethanol. The product is then purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate is widely used in scientific research as a chemical intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of natural products such as terpenes and steroids. It is also used in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure makes it an important compound in the field of medicinal chemistry, as it exhibits several interesting biochemical and physiological effects.
Propiedades
Número CAS |
14128-60-0 |
|---|---|
Nombre del producto |
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate |
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
methyl 2-methyl-3-(2-oxocyclopentyl)propanoate |
InChI |
InChI=1S/C10H16O3/c1-7(10(12)13-2)6-8-4-3-5-9(8)11/h7-8H,3-6H2,1-2H3 |
Clave InChI |
NQSJIAFEANFAPT-UHFFFAOYSA-N |
SMILES |
CC(CC1CCCC1=O)C(=O)OC |
SMILES canónico |
CC(CC1CCCC1=O)C(=O)OC |
Sinónimos |
α-Methyl-2-oxocyclopentanepropionic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



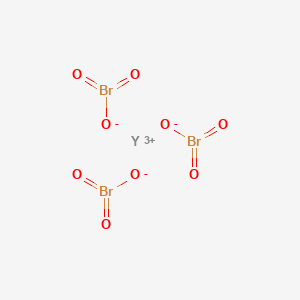
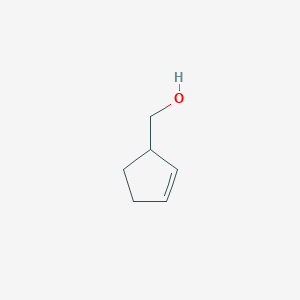
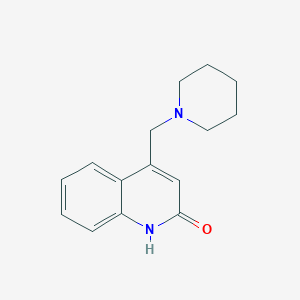
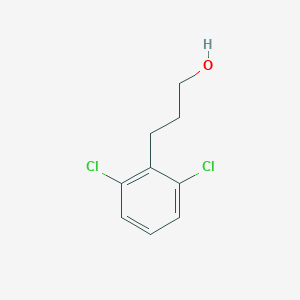
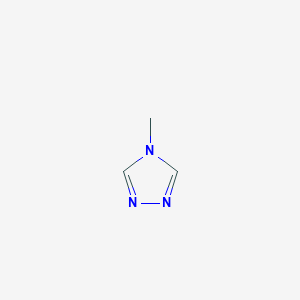
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
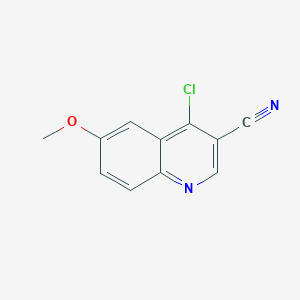
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
